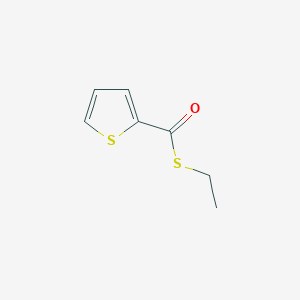
S-ethyl thiophene-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-ethyl thiophene-2-carbothioate: is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl thiophene-2-carbothioate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-ethyl thiophene-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Chemistry: S-ethyl thiophene-2-carbothioate is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are being investigated for their ability to inhibit various biological targets, including enzymes and receptors .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of insecticides. Their unique chemical properties make them suitable for various applications in material science .
Mechanism of Action
The mechanism of action of S-ethyl thiophene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing a sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: S-ethyl thiophene-2-carbothioate stands out due to its unique structural features, such as the presence of an ethyl group and a carbothioate moiety.
Properties
CAS No. |
59020-95-0 |
|---|---|
Molecular Formula |
C7H8OS2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
S-ethyl thiophene-2-carbothioate |
InChI |
InChI=1S/C7H8OS2/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
InChI Key |
PDQHXYFSXUGXLE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















